1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1-methyl-2-oxopyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFKAUVXDUNFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457503 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70411-83-5 | |
| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile typically involves heterocyclic ring formation and functional group transformations on pyridine derivatives. Although direct detailed synthetic protocols for this exact compound are limited in public literature, related compounds and analogs provide insight into common preparation strategies:
Heterocyclization Reactions: The compound can be synthesized via cyclization reactions involving aminomethylidene derivatives and cyano-substituted precursors. For example, heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide analogs has been reported for related dihydropyridine derivatives, which suggests a similar approach could be adapted for this compound.
Alkaline Hydrolysis and Cyclization: Starting from 4-oxoalkane-1,1,2,2-tetracarbonitriles, alkaline hydrolysis followed by cyclization can yield pyridine-4-carbonitrile derivatives. This method is common for synthesizing pyridine-based heterocycles with keto and nitrile functionalities.
Methylation Step: The introduction of the methyl group at the nitrogen (1-position) is typically achieved by methylation of the corresponding 2-oxo-1,2-dihydropyridine-4-carbonitrile precursor using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Reaction Conditions: These syntheses generally require controlled temperature (often room temperature to reflux), pH adjustment (alkaline conditions for hydrolysis), and use of solvents like DMSO, ethanol, or water mixtures. Purification is commonly done by crystallization or chromatographic techniques.
Formulation and Preparation for Use
For practical applications, especially in biological assays or in vivo studies, this compound is prepared as stock solutions and formulated carefully to ensure solubility and stability:
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 7.4549 |
| 5 mM | 1 | 1.491 |
| 10 mM | 1 | 0.7455 |
Table 1: Preparation of stock solutions in DMSO for this compound
Master Liquid Preparation: The compound is first dissolved in DMSO to create a master stock solution at a desired concentration, ensuring complete dissolution by vortexing, ultrasound, or gentle heating.
In Vivo Formulation: The DMSO master solution is then diluted sequentially with co-solvents such as PEG300, Tween 80, and water or corn oil to prepare clear, injectable formulations. The order of solvent addition and clarity of the solution at each step are critical to avoid precipitation.
Industrial and Large-Scale Synthesis
Industrial production methods are optimized for yield and purity but are often proprietary. General practices include:
Use of large-scale reactors for controlled cyclization and methylation reactions.
Optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize product yield.
Purification by crystallization or chromatographic methods to achieve high purity suitable for pharmaceutical or research use.
Analytical and Research Findings
The compound exhibits significant biological activity, including antibacterial and potential antitumor effects, which underscores the importance of efficient synthesis and formulation.
Chemical reactions involving this compound include oxidation, reduction, and substitution, which can be used to derivatize or modify the molecule for further applications.
Stability and solubility data indicate that DMSO is the preferred solvent for stock solutions, with co-solvents used to tailor formulations for biological compatibility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It reacts with diazonium salts to form diazonium compounds.
Substitution Reactions: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diazonium salts, bases such as potassium hydroxide, and solvents like ethanol .
Major Products
The major products formed from reactions involving this compound include various substituted pyridine derivatives and diazonium compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals, particularly as a precursor for synthesizing various biologically active molecules. Its derivatives are often investigated for their antimicrobial , antiviral , and anticancer activities.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative was synthesized and tested against breast cancer cells, showing an IC50 value indicating potent activity compared to standard chemotherapeutics .
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex structures.
Synthetic Pathways
this compound can undergo:
- Condensation Reactions: Leading to the formation of more complex heterocycles.
- Nucleophilic Substitutions: Useful in synthesizing derivatives with enhanced biological activity.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Condensation | Reaction with aldehydes | Formation of substituted pyridines |
| Nucleophilic Substitution | Reaction with amines or alcohols | Synthesis of amine derivatives |
| Cyclization | Reaction under acidic conditions | Formation of multi-cyclic compounds |
Material Science
In material science, this compound has been explored for its potential use in developing new materials with specific electronic properties.
Applications in Polymers
Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and electrical conductivity. This opens avenues for applications in:
- Conductive Polymers: Used in flexible electronics.
- Thermal Insulators: Providing better performance in high-temperature applications.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of the Pim-1 protooncogene, which plays a role in oncogenesis . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile with similar pyridinone derivatives:
Key Observations :
- The methyl group at the 1-position in the target compound reduces steric hindrance compared to bulkier substituents like butyl (e.g., 39108-47-9) .
- Nitrile groups at varying positions (3- vs.
- Substituents such as methoxyphenyl (240.26 g/mol) or chlorine (184.58 g/mol) significantly increase molecular weight and modulate lipophilicity .
Antioxidant Activity:
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (unlisted CAS, see ) demonstrated 79.05% antioxidant activity at 12 ppm (vs. ascorbic acid: 82.71%), attributed to electron-donating hydroxyl and methoxy groups .
- In contrast, 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed only 17.55% activity , highlighting the critical role of substituent positioning .
Antibacterial Activity:
- Pyridinone derivatives with bromophenyl and hydroxy-methoxyphenyl groups exhibited moderate inhibition against Staphylococcus aureus and Escherichia coli, likely due to enhanced membrane interaction from aromatic rings .
Molecular Docking and Binding Affinities
- Docking studies on pyridinone derivatives (e.g., ) reveal that bromophenyl and methoxy groups enhance binding affinity to bacterial protein targets, correlating with their higher biological activity.
- The nitrile group in 70411-83-5 could act as a hydrogen-bond acceptor, but its simpler structure may limit multi-target interactions compared to more complex analogs .
Biological Activity
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (CAS No. 93271-59-1) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse scientific literature.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| InChI Key | XSJRLWNOZDULKJ-UHFFFAOYSA-N |
| Boiling Point | Not available |
| Synonyms | 3-Cyano-4-methyl-2-pyridone |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. It can be derived from simpler precursors through condensation reactions followed by cyclization processes. The exact synthetic pathway may vary based on the desired purity and yield.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to dihydropyridine structures. For instance, derivatives have shown significant inhibitory activity against HIV-1. In vitro assays revealed that certain analogs exhibited up to 84% inhibition of P24 expression at a concentration of 100 μM without significant cytotoxicity on tested cell lines .
Calcium Channel Blockade
Compounds with a dihydropyridine skeleton, such as 1-Methyl-2-oxo-1,2-dihydropyridine derivatives, are known for their role as calcium channel blockers (CCBs). These compounds can modulate calcium ion influx in vascular tissues, making them potential candidates for treating cardiovascular diseases . Their mechanism often involves blocking voltage-gated calcium channels, which can lead to vasodilation and reduced blood pressure.
Neuroprotective Effects
In silico studies suggest that dihydropyridine derivatives may exhibit neuroprotective effects by interacting with key proteins involved in neurodegenerative diseases. For example, molecular docking studies have indicated that these compounds could inhibit amyloid-beta peptide aggregation, which is crucial in Alzheimer's disease pathology .
Case Studies
- HIV Inhibition Study : A series of novel dihydropyridine derivatives were synthesized and evaluated for their anti-HIV activity. Among them, specific compounds demonstrated strong inhibitory effects on HIV replication in cell cultures, suggesting a promising avenue for further drug development .
- Calcium Channel Studies : Research on calcium channel blockers has shown that modifications in the dihydropyridine structure can enhance their efficacy and selectivity for different calcium channels, leading to improved therapeutic profiles in managing hypertension and angina .
Q & A
Q. What are the standard synthetic methodologies for preparing 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile and its derivatives?
The compound and its analogs are typically synthesized via a four-component reaction involving aromatic ketones, aldehydes, ethyl cyanoacetate, and ammonium acetate. A general procedure involves refluxing equimolar amounts of the ketone, aldehyde, and ethyl cyanoacetate with excess ammonium acetate in ethanol for 10–20 hours. The precipitate is filtered, washed with ethanol, and purified via column chromatography (eluting with methylene chloride/methanol mixtures) . For example:
- Example synthesis : 6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile was obtained in 85% yield after refluxing for 12 hours and purification .
- Key characterization : IR (2210 cm⁻¹ for nitrile), (aromatic protons at 7.06–7.78 ppm), and mass spectrometry (m/z 320 for M) are critical for structural validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use NIOSH/EN 166-certified face shields, safety glasses, and nitrile gloves. Gloves must be inspected before use and disposed of after contamination .
- Engineering controls : Work in a fume hood to minimize inhalation risks. Wash hands thoroughly after handling .
- First aid : In case of exposure, immediately consult a physician and provide the safety data sheet (SDS) .
Q. How are initial biological activities of these derivatives screened in anticancer research?
Compounds are evaluated against human tumor cell lines (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) using growth inhibition assays (IC determination). For example:
- Compound 6 (4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile) showed an IC of 0.70 µM against HT-29 .
- Docking studies against survivin and PIM1 kinase help identify potential molecular targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of anticancer activity?
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the aryl rings enhance potency. For instance, fluorophenyl derivatives show lower IC values compared to non-halogenated analogs .
- Scaffold modifications : Replacing the oxo group with an imino group (e.g., compound 6 ) improves target binding via hydrogen-bond interactions with kinase active sites .
- Data-driven design : Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with favorable binding energies to survivin (−8.2 kcal/mol) or PIM1 (−7.9 kcal/mol) .
Q. What analytical techniques are critical for resolving structural ambiguities or purity issues?
- Chromatography : Column chromatography (silica gel, CHCl:MeOH gradients) ensures >95% purity .
- Spectroscopy :
Q. How can contradictory data in biological assays be systematically addressed?
- Dose-response validation : Replicate IC measurements across multiple cell lines (e.g., compare HT-29 vs. MDA-MB-231) to rule out cell-specific artifacts .
- Off-target profiling : Screen compounds against unrelated kinases (e.g., EGFR, VEGFR2) to confirm selectivity for survivin/PIM1 .
- Metabolic stability : Assess compound stability in liver microsomes to differentiate intrinsic potency from pharmacokinetic limitations .
Q. What strategies improve the pharmacokinetic (PK) properties of dihydropyridine derivatives?
- BBB permeability : Derivatives with logP values between 2–3 (e.g., methyl or ethyl substituents) show enhanced blood-brain barrier penetration, critical for neuro-oncology applications .
- Metabolic engineering : Introduce hydroxylation-resistant groups (e.g., fluorination at C4) to reduce CYP450-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
